molecular formula C6H5ClN2O2 B1590757 4-Chloro-2-methyl-3-nitropyridine CAS No. 23056-35-1

4-Chloro-2-methyl-3-nitropyridine

Cat. No. B1590757
CAS RN: 23056-35-1
M. Wt: 172.57 g/mol
InChI Key: NRXOKEODPIKBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Chloro-2-methyl-3-nitropyridine” is a nitropyridine derivative . It has the empirical formula C6H5ClN2O2 and a molecular weight of 172.57 . It is also known as “2-Chloro-4-methyl-3-nitropyridine” or “2C4M3NP” and could form an acceptor fragment of 2-adamantylamino-5-nitropyridine (AANP) .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The mean C-C (ring) bond distance calculated between the ring carbon atoms of 2C4M3NP is 1.387 Å . The SMILES string for the compound is Cc1ccnc(Cl)c1N+=O .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .


Physical And Chemical Properties Analysis

The compound has a melting point of 51-53 °C (lit.) . It is light yellow in color and comes in powder form . It is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

1. Structural and Vibrational Analysis

  • 4-Chloro-2-methyl-3-nitropyridine and related compounds have been extensively studied for their molecular structures, vibrational wavenumbers, atomic charges, and molecular electrostatic potentials. These studies, performed using methods like density functional theory (DFT), provide insights into the stability, charge delocalization, and electronic properties of these compounds (Velraj, Soundharam, & Sridevi, 2015).

2. Synthesis and Optical Properties

  • Research has also focused on the synthesis and spectroscopic analysis of derivatives of 4-Chloro-2-methyl-3-nitropyridine. This includes studying their structure using X-ray analysis and exploring their optical properties through UV–vis absorption and fluorescence spectroscopy (Jukić, Cetina, Halambek, & Ugarković, 2010).

3. Chemical Reactions and Synthesis Applications

  • The compound and its derivatives are used in various chemical reactions, such as oxidative methylamination and nucleophilic alkylations. These reactions are crucial in the synthesis of complex molecules and intermediates used in various fields, including pharmaceuticals (Szpakiewicz & Wolniak, 1999).

4. Conformational and Electronic Structure

  • Detailed quantum chemical calculations have been performed to understand the conformational and electronic structure of 4-Chloro-2-methyl-3-nitropyridine. Studies include analyzing thermodynamic properties, NBO (natural bond orbital) analysis, and molecular electrostatic surface potential (MESP) (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

5. Application in Organic Synthesis

  • It serves as an intermediate in organic synthesis, contributing to the development of various organic compounds, including small molecule anticancer drugs (Zhang, Lai, Feng, & Xu, 2019).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and face protection should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for “4-Chloro-2-methyl-3-nitropyridine” are not explicitly mentioned in the search results, it is noted that this compound shows a particularly large optical non-linearity , suggesting potential applications in fields where such properties are desirable.

properties

IUPAC Name

4-chloro-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)5(7)2-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXOKEODPIKBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560397
Record name 4-Chloro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-3-nitropyridine

CAS RN

23056-35-1
Record name 4-Chloro-2-methyl-3-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23056-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methyl-3-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-methyl-3-nitropyridine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-3-nitropyridine
Reactant of Route 3
Reactant of Route 3
4-Chloro-2-methyl-3-nitropyridine
Reactant of Route 4
Reactant of Route 4
4-Chloro-2-methyl-3-nitropyridine
Reactant of Route 5
Reactant of Route 5
4-Chloro-2-methyl-3-nitropyridine
Reactant of Route 6
Reactant of Route 6
4-Chloro-2-methyl-3-nitropyridine

Citations

For This Compound
3
Citations
T Kato, N Katagiri, A Wagai - Tetrahedron, 1978 - Elsevier
Novel phosphonylation of the active Me group of pyridine derivatives is described. Reaction of 2 (and 4) -methylpyridine (3 and 5) with PCl 5 in POCl 3 gave 2 (and 4) -…
Number of citations: 0 www.sciencedirect.com
MF Reich, PF Fabio, VJ Lee, NA Kuck… - Journal of medicinal …, 1989 - ACS Publications
… 4-Chloro-2-methyl-3-nitropyridine (18). A solution of 30.5 g (0.200 mol) of 2-methyl-3-nitro-4-pyridinol in 100 mL of POCl3 was refluxed for 2 h. The POCl3 was removed in vacuo, …
Number of citations: 83 pubs.acs.org
MA Letavic, BM Savall, BD Allison, L Aluisio, JI Andres… - 2017 - ACS Publications
… This mixture was then added to a microwave vial which contained 4-chloro-2-methyl-3-nitropyridine (3.00 g, 16.8 mmol), 2-amino-4-fluoropyridine (2.20 g, 18.5 mmol), and K 2 CO 3 (2.6 …
Number of citations: 49 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.